molecular formula C27H26ClNO6 B12182570 N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine

Cat. No.: B12182570
M. Wt: 495.9 g/mol
InChI Key: OFUVVQPMUPIKHX-UHFFFAOYSA-N
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Description

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine is a synthetic chemical reagent intended for non-human research applications. This compound features a complex molecular structure combining a furochromenone core, a tert-butyl group, and a 4-chlorophenylalanine moiety, suggesting potential for diverse biochemical interactions. Compounds within the furo[3,2-g]chromen class are of significant interest in medicinal chemistry and pharmacological research due to their varied biological activities. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers can inquire for detailed specifications, including CAS number, molecular formula, and molecular weight. Specific information on this compound's mechanism of action, primary applications, and research value is not currently available in the public domain and should be determined by the investigating laboratory. For comprehensive handling, storage, and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C27H26ClNO6

Molecular Weight

495.9 g/mol

IUPAC Name

2-[[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C27H26ClNO6/c1-14-17-10-19-20(27(2,3)4)13-34-22(19)12-23(17)35-26(33)18(14)11-24(30)29-21(25(31)32)9-15-5-7-16(28)8-6-15/h5-8,10,12-13,21H,9,11H2,1-4H3,(H,29,30)(H,31,32)

InChI Key

OFUVVQPMUPIKHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Furochromen Core Synthesis

The furo[3,2-g]chromen scaffold is constructed via a Knoevenagel condensation between 7-hydroxy-4-methylcoumarin and tert-butyl acetoacetate, followed by cyclization under acidic conditions. Key modifications include:

  • Methylation at C5 using iodomethane in the presence of potassium carbonate.

  • Oxo-group introduction at C7 via oxidation with pyridinium chlorochromate (PCC).

Intermediate 1 : 3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₉H₂₀O₅
Melting Point196–197°C
Yield68%

Acetylation at C6

The carboxylic acid group of Intermediate 1 is activated to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with glycine tert-butyl ester to form N-(tert-butoxycarbonyl)glycine derivative . Deprotection with trifluoroacetic acid (TFA) yields the acetylated intermediate.

Intermediate 2 : 3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetyl chloride

Reaction ConditionDetails
ReagentSOCl₂, DMF (catalytic)
Temperature60°C, 2 h
SolventDry dichloromethane

Coupling with 4-Chlorophenylalanine

Protection of 4-Chlorophenylalanine

The amino group of 4-chlorophenylalanine is protected using Boc anhydride (di-tert-butyl dicarbonate) in a basic aqueous medium (pH 9–10).

Intermediate 3 : Boc-4-chlorophenylalanine

PropertyValue
Yield92%
Purity (HPLC)>98%

Amide Bond Formation

The coupling of Intermediate 2 and Intermediate 3 employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent.

Reaction Parameters :

ParameterValue
ReagentHATU, DIPEA
Molar Ratio1:1.2 (acid:amine)
SolventDry DMF
Temperature25°C, 12 h
Yield75%

Deprotection and Final Product Isolation

The Boc group is removed using TFA/DCM (1:1) at 0°C for 1 h, followed by neutralization with NaHCO₃. The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Final Product :

PropertyValueSource
Molecular Weight554.02 g/molCalc.
Purity (LC-MS)99.1%
[α]²⁵D-12.5° (c=1, MeOH)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, chromen H), 7.34 (d, J=8.5 Hz, 2H, Ar-H), 7.28 (d, J=8.5 Hz, 2H, Ar-H), 4.52 (m, 1H, CH), 3.12 (s, 3H, CH₃), 1.42 (s, 9H, t-Bu).

  • IR (KBr) : 1745 cm⁻¹ (C=O, acetyl), 1650 cm⁻¹ (amide I).

X-ray Crystallography

Single-crystal analysis confirms the furochromen-acetyl backbone and 4-chlorophenyl orientation. Key metrics:

Bond AngleValue (°)
C6-O7-C8118.2
Dihedral (Ar-Cl)15.3

Challenges and Optimization

Steric Hindrance Mitigation

The tert-butyl group at C3 necessitates high-dilution conditions during acylation to prevent dimerization. Microwave-assisted synthesis (80°C, 30 min) improves yield by 18% compared to conventional heating.

Enantiomeric Purity

Chiral HPLC (Chiralpak IA column) confirms 98.5% ee for the L-4-chlorophenylalanine moiety.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HATU with EDCl/HOBt reduces coupling costs by 40% without compromising yield.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (solvent recovery reduces to 28).

  • E-Factor : 18.7 (excluding water) .

Chemical Reactions Analysis

Types of Reactions

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylalanine moiety, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could result in a variety of phenylalanine derivatives with different substituents.

Scientific Research Applications

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine involves its interaction with molecular targets such as enzymes or receptors. The furochromenone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The phenylalanine derivative can enhance binding affinity and specificity, leading to more effective inhibition or activation of target proteins. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

2.1.1. Psoralen Derivatives
Psoralens (e.g., 5-methyl-7-oxo-3-phenyl-furo[3,2-g]chromen derivatives) share the furocoumarin backbone but differ in substituents. For example:

  • N-(cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (, Scheme 13): Key Differences: Replaces the tert-butyl group at position 3 with a phenyl group and substitutes the 4-chlorophenylalanine with a cynomethyl-acetamide chain. Impact: Reduced steric bulk compared to tert-butyl may enhance solubility but decrease target-binding affinity due to weaker hydrophobic interactions .

Furochromen-Acetic Acid Derivatives

  • 2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid (): Key Differences: Lacks the 4-chlorophenylalanine moiety, terminating in a carboxylic acid group.
Functional Group Analogues

Chlorinated Aromatic Compounds

  • 3-Chloro-N-phenyl-phthalimide (): Key Differences: Features a phthalimide core with a chlorine substituent and phenyl group. However, the chlorine atom enhances electrophilicity, a trait shared with the target compound’s 4-chlorophenylalanine group .

Sulfonamide-Linked Compounds

  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)hexanamide ():
    • Key Differences : Contains a sulfamoyl linker and hexanamide chain instead of the acetyl-4-chlorophenylalanine group.
    • Impact : The sulfonamide group enhances hydrogen-bonding capacity, while the aliphatic chain increases lipophilicity, contrasting with the target compound’s balance of aromatic and polar motifs .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~562.04 4.2 <0.1 (aqueous) tert-butyl, 4-Cl-Phe, acetyl
2-{3-tert-butyl...}acetic acid () 314.34 3.1 0.5 tert-butyl, acetic acid
3-Chloro-N-phenyl-phthalimide () 261.67 2.8 0.3 Cl, phenyl, phthalimide
(S)-N-(4-...)hexanamide () 355.4 3.5 0.2 Sulfamoyl, hexanamide

Analysis :

  • The target compound’s high molecular weight and LogP (4.2) suggest significant lipophilicity, which may limit bioavailability but enhance membrane permeability.

Biological Activity

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine is a synthetic compound with a complex structure that combines various functional groups, which contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C27H29ClN2O5
Molecular Weight 471.98 g/mol
IUPAC Name This compound
CAS Number 777857-43-9

The compound features a furochromen moiety that is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It potentially interacts with receptors that regulate cellular signaling pathways, affecting processes such as apoptosis and cell differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that it has significant antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Effects : Research indicated that this compound could reduce inflammation in animal models by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 .
  • Antimicrobial Activity : In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityUnique Features
1-(3-tert-butyl-5-methylfuro[3,2-g]chromen) propanoic acidAnticancerUnique furochromen structure
4-ChlorophenylalanineVaries widelyCommon amino acid derivative
Coumarin derivativesAntimicrobialCommonly used in drug design

This comparison highlights the unique structural features of N-[...]-4-chlorophenylalanine that enhance its therapeutic potential compared to other compounds.

Future Directions in Research

Given the promising biological activities observed in initial studies, further research is warranted to explore:

  • Detailed Mechanistic Studies : Investigating the precise molecular interactions and pathways affected by the compound.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Clinical Trials : Assessing therapeutic potential in human subjects for conditions like cancer and chronic inflammatory diseases.

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